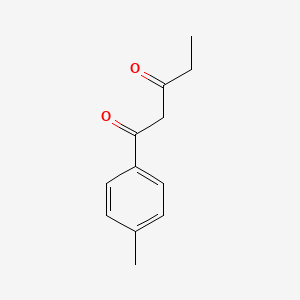

1-(P-tolyl)pentane-1,3-dione

Description

General Overview of β-Diketone Chemical Space

β-Diketones, also known as 1,3-diketones, are a class of organic compounds characterized by the presence of two carbonyl (C=O) groups separated by a single methylene (B1212753) (-CH2-) carbon atom. icm.edu.pl This structural arrangement imparts a unique reactivity to these molecules. mdpi.comresearchgate.net The simplest member of this class is acetylacetone (B45752) (pentane-2,4-dione). icm.edu.pl

A crucial feature of β-diketones is their existence in a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. icm.edu.plmasterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. The equilibrium is typically shifted significantly toward the enol form, which is stabilized by the formation of a six-membered ring through a strong intramolecular hydrogen bond. icm.edu.plresearchgate.netmasterorganicchemistry.com The position of this equilibrium is influenced by several factors, including the nature of the substituents on the diketone backbone and the polarity of the solvent. icm.edu.plresearchgate.netmdpi.com In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, whereas polar solvents can stabilize the more polar keto form. researchgate.net

β-Diketones can be broadly classified based on their structure, such as linear β-diketones (lbdk), cyclic β-diketones (cbdk), and those with bulky substituents (dbdk). mdpi.com This structural diversity contributes to their wide-ranging chemical properties and applications.

Significance of β-Diketones in Contemporary Organic and Coordination Chemistry

β-Diketones are highly valued as versatile intermediates and building blocks in organic synthesis. researchgate.netmdpi.com Their characteristic dicarbonyl moiety allows for a wide array of chemical transformations. mdpi.com They are fundamental precursors for the synthesis of various five- and six-membered heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, which are significant pharmacophores in medicinal chemistry. researchgate.netderpharmachemica.comijpras.com The methylene group flanked by the two carbonyls is acidic and can be easily deprotonated to form a stable enolate ion, which is a potent nucleophile used in C-C bond-forming reactions. mdpi.com

In coordination chemistry, β-diketones are celebrated as premier chelating ligands. researchgate.netderpharmachemica.com Upon deprotonation, the enolate form acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. icm.edu.plresearchgate.net This ability to form stable complexes with a vast majority of metal ions has led to their use in numerous applications. researchgate.net Metal β-diketonate complexes are employed as catalysts in reactions like olefin oxidation and polymerization, as luminescent materials, and as volatile precursors for chemical vapor deposition (CVD) to create thin metal oxide films. icm.edu.plresearchgate.net

Research Context and Importance of 1-(P-tolyl)pentane-1,3-dione as a Model Compound

This compound is a specific β-diketone that serves as a valuable model compound in chemical research. evitachem.com Its structure consists of a pentane-1,3-dione framework with a p-tolyl group (a methyl-substituted phenyl ring) attached to one of the carbonyl carbons. evitachem.com This aromatic substituent influences the electronic properties and reactivity of the diketone moiety.

The synthesis of this compound can be accomplished through established organic reactions such as the Claisen condensation, which involves the reaction of an ester with a ketone. evitachem.com It is a versatile intermediate for creating more complex molecular structures. evitachem.com Research has demonstrated its utility as a precursor in various synthetic endeavors. For example, it has been used in the synthesis of 1,4-dicarbonyl compounds and in reactions to form pyrazole (B372694) derivatives. acs.orgrsc.orgdergipark.org.tr Its reactivity profile, including nucleophilic addition to its carbonyl groups and condensation reactions, makes it a useful substrate for developing and studying new synthetic methodologies. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 943988-59-8 bldpharm.com |

| Molecular Formula | C₁₂H₁₄O₂ evitachem.com |

| Molecular Weight | 190.24 g/mol evitachem.com |

| Appearance | Typically a yellowish oil or solid evitachem.com |

Table 2: Applications of β-Diketone Derivatives

| Application Area | Description |

|---|---|

| Organic Synthesis | Key intermediates for heterocycles (pyrazoles, isoxazoles, etc.). ijpras.com |

| Coordination Chemistry | Excellent chelating ligands for forming stable metal complexes. researchgate.netnih.gov |

| Materials Science | Precursors for metal oxides via Chemical Vapor Deposition (CVD). researchgate.net |

| Catalysis | Metal complexes are used as catalysts for oxidation and polymerization. icm.edu.pl |

| Luminescent Materials | Used in the synthesis of luminescent lanthanide compounds. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)pentane-1,3-dione |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

RJIQGQQOKDQIBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Pathways for 1,3-Diketones

The synthesis of 1,3-diketones, also known as β-diketones, is a cornerstone of organic chemistry, providing access to a wide array of valuable building blocks for more complex molecules, including pharmaceuticals and heterocycles.

Conventional Synthetic Routes to Aryl-Substituted β-Diketones

The most established and widely utilized method for the synthesis of 1,3-diketones is the Claisen condensation. scispace.comresearchgate.net This reaction involves the condensation of a ketone with an ester in the presence of a strong base. scispace.com For aryl-substituted β-diketones like 1-(p-tolyl)pentane-1,3-dione, this typically involves the reaction of an aryl methyl ketone with an appropriate ester. evitachem.com The mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the β-diketone. sioc-journal.cn

Another conventional approach is the Friedel-Crafts acylation, where an aromatic compound is acylated with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. evitachem.com

More recent modifications of the Claisen condensation aim to improve yields and selectivity. One such method involves the acylation of ketones with carboxylic acids in a trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) system, which allows for the direct use of readily available starting materials. nih.gov Additionally, methods utilizing "soft" enolization techniques, where ketones are treated with reagents like MgBr₂·OEt₂ and a non-nucleophilic base in the presence of an acylating agent, have been developed to avoid issues like competing O-acylation and the need for pre-formed enolates. Current time information in Bangalore, IN.

Eco-Friendly and Green Chemistry Approaches in β-Diketone Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods for β-diketones. These approaches focus on the use of less hazardous solvents, recyclable catalysts, and more atom-economical reactions.

For instance, the use of deep eutectic solvents (DESs) based on CeCl₃·7H₂O has been reported as both a catalyst and a green solvent for Knoevenagel condensation reactions to produce α,β-unsaturated diketones. iucr.org While not a direct synthesis of 1,3-diketones, this highlights the move towards greener solvent systems in related chemistries.

Solvent-free and catalyst-free conditions are also being explored. For example, the synthesis of 2-aryl benzimidazoles from β-diketones has been achieved under solvent-free conditions, showcasing the potential for reducing solvent waste in reactions involving β-diketones. researchgate.net Furthermore, electrochemical methods, which avoid the use of chemical oxidants and can often be performed under milder conditions, are emerging as a green alternative for C-C bond formation in the synthesis of related dicarbonyl compounds. evitachem.com

Specific Approaches for this compound

The primary synthetic route to this compound is the Claisen condensation. This specifically involves the reaction of 4'-methylacetophenone (B140295) (p-methylacetophenone) with an ester like ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide. evitachem.comrsc.org The base abstracts a proton from the methyl group of the ketone to form an enolate, which then attacks the carbonyl of the ester.

An alternative, though less common, approach would be through a Friedel-Crafts acylation of toluene (B28343) with a suitable diketene (B1670635) or a related dicarbonyl synthon, though this is often less regioselective.

Synthesis of Functionalized this compound Derivatives

The core structure of this compound can be further functionalized to create a variety of derivatives with different chemical properties and potential applications. Research has demonstrated the synthesis of several such compounds.

For example, electrochemical methods have been employed to synthesize α-substituted derivatives. The reaction of this compound with enol acetates under electrochemical conditions can lead to the formation of compounds like 3-acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione and 3-acetyl-2-(2-chloroethyl)-1-(p-tolyl)pentane-1,4-dione. evitachem.com These reactions proceed under catalyst- and oxidant-free conditions, aligning with green chemistry principles. evitachem.com

Another example is the synthesis of 3-(2-nitro-1-(p-tolyl)ethyl)pentane-2,4-dione through the Michael addition of acetylacetone (B45752) to β-nitrostyrene derivatives. bldpharm.com While this is a derivative of pentane-2,4-dione, the methodology can be extended to other β-diketones.

The following table summarizes some of the reported functionalized derivatives:

| Derivative Name | Synthetic Method | Precursors | Reference |

| 3-Acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione | Electrochemical radical reaction | This compound, enol acetate | evitachem.com |

| 3-Acetyl-2-(2-chloroethyl)-1-(p-tolyl)pentane-1,4-dione | Electrochemical radical reaction | This compound, enol acetate | evitachem.com |

| 3-(2-nitro-1-(p-tolyl)ethyl)pentane-2,4-dione | Michael addition | p-methylnitrostyrene, acetylacetone | bldpharm.com |

Derivation from Related Carbonyl Precursors (e.g., 1,5-Diketones, Butane-Diones)

The synthesis of 1,3-diketones can also be achieved through the transformation of other carbonyl-containing molecules.

A notable example is the rearrangement of 1,5-diketones to their 1,3-isomers. It has been reported that 1-aryl-1,5-diketones can be converted to the corresponding 1-aryl-1,3-diketones when treated with piperidinium (B107235) acetate in refluxing benzene. scispace.com This provides a pathway to 1,3-diketones from precursors that might be more readily accessible through other synthetic routes, such as Michael additions. For instance, 1,3,5-tri-p-tolylpentane-1,5-dione has been synthesized via the Michael addition of 4-methylacetophenone to 1,3-di-p-tolylpropenone. nih.gov This 1,5-diketone could potentially be a precursor to a p-tolyl-substituted 1,3-diketone through a similar rearrangement.

The use of butane-2,3-dione as a precursor for aryl-substituted 1,3-diketones is less documented in the literature. While 1-(p-tolyl)butane-2,3-dione is a known compound, its direct conversion to this compound is not a commonly reported transformation. unesp.br Butane-2,3-dione is more frequently employed in the synthesis of heterocyclic compounds, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, through multi-component reactions with amines and aldehydes.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the structural integrity of synthesized organic compounds. For 1-(p-tolyl)pentane-1,3-dione, techniques such as NMR and IR spectroscopy provide critical data on its constituent functional groups and their connectivity. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level environment of a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the structure and connectivity of atoms can be obtained.

Proton NMR (¹H NMR) analysis of this compound and its derivatives reveals characteristic signals corresponding to the different types of protons within the molecule. For a related compound, 3-acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione, the aromatic protons on the p-tolyl group appear as a doublet at approximately 7.87 ppm and a multiplet between 7.26-7.29 ppm. acs.org The methyl protons of the p-tolyl group resonate as a singlet at 2.41 ppm. acs.org The protons of the acetyl and methyl groups on the pentane (B18724) chain show distinct signals, further confirming the compound's structure. acs.org

Table 1: ¹H NMR Spectroscopic Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.87 | d | 8.0 |

| Aromatic-H | 7.29-7.26 | m | |

| -CH(CO)₂ | 4.34 | t | 11.2 |

| -CH(CH₃) | 4.33-4.24 | m | |

| Tolyl-CH₃ | 2.41 | s | |

| Acetyl-CH₃ | 2.32 | s | |

| Pentane-CH₃ | 2.24 | s | |

| Methyl-CH(CO)₂ | 1.13 | d | 6.8 |

Data corresponds to 3-acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione, a related structure. acs.org

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. In the ¹³C NMR spectrum of 3-acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione, the carbonyl carbons are observed at δ values of 203.1, 202.5, and 201.6 ppm. acs.org The aromatic carbons of the p-tolyl group show signals at 144.4, 132.9, 129.5, and 128.8 ppm. acs.org The tolyl methyl carbon appears at 21.7 ppm, while the other aliphatic carbons are found at 71.5, 41.5, 30.4, and 16.3 ppm. acs.org These distinct chemical shifts are indicative of the different chemical environments of the carbon atoms within the molecule. pressbooks.pub

Table 2: ¹³C NMR Spectroscopic Data for a Derivative of this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 203.1, 202.5, 201.6 |

| Aromatic C (quaternary) | 144.4, 132.9 |

| Aromatic CH | 129.5, 128.8 |

| -CH(CO)₂ | 71.5 |

| -CH(CH₃) | 41.5 |

| Acetyl/Pentane-CH₃ | 30.4, 21.7, 16.3 |

Data corresponds to 3-acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione, a related structure. acs.org

While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are routinely employed for complex structural elucidation. Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, helping to trace the connectivity of the pentane chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would definitively link the proton and carbon skeletons, confirming the placement of the p-tolyl group and the dione (B5365651) functionality.

There is no information available in the provided search results regarding ³¹P NMR for ligands derived from this compound. This technique would only be relevant if the compound were used to synthesize phosphorus-containing ligands.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a dicarbonyl compound like this compound is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups. For similar dicarbonyl compounds, these C=O stretching vibrations typically appear in the region of 1660-1720 cm⁻¹. mdpi.com Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic ring, would also be present. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1660-1720 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Frequencies are based on typical values for similar compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aryl β-dicarbonyl compound like this compound, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions.

The molecule exists in a tautomeric equilibrium between the diketo form and the more stable enol form. The enol form creates a conjugated system encompassing the aromatic ring and the enone moiety. This extended conjugation is primarily responsible for the characteristic UV-Vis absorption bands.

π→π Transitions:* These are high-energy transitions that are expected to result in strong absorption bands, likely in the range of 250-350 nm. The conjugation between the p-tolyl ring and the enone system of the pentane-1,3-dione portion significantly influences the position of these bands. The electron-donating methyl group on the para position of the phenyl ring would be expected to cause a slight bathochromic (red) shift compared to the unsubstituted 1-phenylpentane-1,3-dione.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to an anti-bonding π* orbital. They are typically of lower energy and intensity than π→π* transitions and may appear as a shoulder or a weak band at a longer wavelength, potentially above 350 nm. mdpi.comevitachem.com

The absorption spectrum of aryl β-dicarbonyl compounds is sensitive to the solvent used, which can affect the position of the keto-enol equilibrium and interact with the molecule through hydrogen bonding. chemguide.co.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₄O₂, corresponding to a molecular weight of 190.24 g/mol . libretexts.org

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule will form a molecular ion ([M]⁺•) at an m/z (mass-to-charge ratio) of approximately 190. This molecular ion is energetically unstable and will undergo fragmentation to produce a series of smaller, characteristic ions. libretexts.org The fragmentation of β-dicarbonyl compounds is often directed by the carbonyl groups.

Expected fragmentation pathways for this compound include:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. This can lead to the formation of stable acylium ions. nih.govmdpi.com

McLafferty Rearrangement: This is a characteristic rearrangement for ketones and can lead to the elimination of a neutral alkene molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragment Name |

| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion |

| 119 | [CH₃C₆H₄CO]⁺ | p-Tolyl Acylium Ion |

| 91 | [C₇H₇]⁺ | Tropylium Ion (from rearrangement of benzyl (B1604629) cation) |

| 71 | [CH₃CH₂CO]⁺ | Propanoyl Acylium Ion |

| 43 | [CH₃CO]⁺ | Acetyl Acylium Ion |

| 29 | [CH₃CH₂]⁺ | Ethyl Cation |

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before they are introduced to the mass spectrometer. researchgate.netnih.gov For a pure sample of this compound, GC-MS analysis would show a single peak in the gas chromatogram. The retention time of this peak is a characteristic property under specific GC conditions (e.g., column type, temperature program). The mass spectrometer would then record the mass spectrum corresponding to this peak, which would be expected to show the molecular ion and fragmentation pattern as described above. This technique is widely used for the analysis of β-diketones in various matrices. acs.orgresearchgate.net

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) of this compound

As of now, a single-crystal X-ray structure for this compound has not been reported in the major crystallographic databases. However, based on the structures of similar β-dicarbonyl compounds like acetylacetone (B45752) and its derivatives, several key features can be predicted. rsc.orgrsc.org

The molecule would almost certainly exist in its enol form in the solid state. This tautomer is stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a planar, six-membered pseudo-aromatic ring. The p-tolyl group would be attached to this planar moiety, with a certain dihedral angle between the plane of the aromatic ring and the enone plane.

Analysis of Crystal Packing and Supramolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is governed by supramolecular interactions. In the absence of a determined crystal structure, the likely interactions can be inferred.

Given the planar nature of the enol ring and the aromatic p-tolyl group, π-π stacking interactions are highly probable. These interactions would likely occur between the aromatic rings of adjacent molecules or between the aromatic ring and the enone ring system.

Dihedral Angle and Conformational Studies in Crystalline State

In the solid state, the pentane-1,3-dione backbone is expected to adopt a puckered conformation to minimize steric strain. For instance, in the crystal structure of 1,5-bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione, the pentane-1,5-dione unit is puckered, with torsion angles of C1—C2—C3—C4 = 72.49 (19)° and C2—C3—C4—C5 = -179.02 (16)°. researchgate.net This puckering results in the two ketone groups pointing in opposite directions. A similar non-planar conformation is observed in 1,3,5-tri-p-tolyl-pentane-1,5-dione. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and assessment of purity of this compound.

Column Chromatography

Column chromatography is a standard and widely employed method for the purification of this compound and its derivatives from reaction mixtures. acs.orgnih.gov The stationary phase most commonly used is silica (B1680970) gel (typically 100-200 mesh or 230-400 mesh). sorbonne-universite.fr

A typical purification protocol involves loading the crude product onto a silica gel column and eluting with a solvent system of petroleum ether and ethyl acetate (B1210297). The polarity of the eluent is often varied in a gradient, starting with a low polarity mixture (e.g., 0% to 5% ethyl acetate in hexane) and gradually increasing the polarity to effectively separate the desired compound from starting materials, by-products, and other impurities. nih.gov For example, derivatives of this compound have been purified using petroleum ether/ethyl acetate gradients such as 20:1 and 10:1. acs.orgwiley-vch.de

| Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate | 20:1 | acs.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate | 10:1 | wiley-vch.de |

| Silica Gel | Hexane (B92381) / Ethyl Acetate | Gradient 0% to 5% EtOAc | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a crucial analytical technique for monitoring the progress of reactions that synthesize this compound. It allows for a rapid assessment of the consumption of starting materials and the formation of the product. sorbonne-universite.fr

Standard pre-coated silica gel 60 F254 plates are typically used for this purpose. sorbonne-universite.fr The separation of spots on the TLC plate is achieved using a developing solvent, often a mixture of petroleum ether and ethyl acetate, similar to the systems used in column chromatography. Visualization of the separated spots is commonly performed under UV light, as the aromatic p-tolyl group allows the compound to be UV-active. sorbonne-universite.fr While specific Rf (retention factor) values are dependent on the exact solvent system and conditions, TLC provides essential qualitative information for reaction monitoring and for optimizing the conditions for column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound, particularly for assessing enantiomeric purity when the compound is synthesized in a chiral form. jiangnan.edu.cn

For the analysis of related chiral β-diketones, chiral stationary phases (CSPs) are employed. Columns such as the Daicel Chiralpak series are frequently used. jiangnan.edu.cn The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The retention times of the enantiomers will differ, allowing for their separation and quantification. For instance, the enantiomers of a related compound, (R)-3-(2-nitro-1-(p-tolyl)ethyl)pentane-2,4-dione, were separated using a Daicel Chiralpak AD-H column with a mobile phase of hexane/2-propanol (90/10) at a flow rate of 1.0 mL/min, with detection at 210 nm. While specific conditions for this compound would need to be optimized, this provides a clear precedent for its analysis by chiral HPLC.

Advanced Analytical Techniques (e.g., Elemental Analysis, Conductometry)

Beyond spectroscopic and chromatographic methods, other analytical techniques provide fundamental information about the composition and properties of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₂H₁₄O₂, the theoretical elemental composition can be calculated. evitachem.com This experimental data is then compared to the theoretical values to confirm the compound's purity and empirical formula. The analysis is typically performed using an automated elemental analyzer. huji.ac.il

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 75.76 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.42 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.82 |

| Total | 190.242 | 100.00 |

Conductometry

Conductometry measures the electrical conductivity of a solution. For the compound this compound itself, which is a neutral organic molecule, it is expected to be a non-electrolyte in solution, and thus would exhibit very low conductivity.

However, conductometry becomes a relevant analytical technique when studying the metal complexes derived from β-diketones. β-Diketones like this compound can act as ligands, forming chelate complexes with various metal ions. The conductivity of solutions of these metal complexes can provide insights into their nature, such as determining whether the complexes are electrolytes or non-electrolytes, and can indicate the ratio in which the ligand binds to the metal ion. For instance, molar conductance measurements of nickel(II) complexes with β-diketones have been used to establish their non-electrolyte nature.

Tautomerism, Stereochemistry, and Enantiomeric Studies

Keto-Enol Tautomerism in 1-(P-tolyl)pentane-1,3-dione

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomeric forms. evitachem.comresearchgate.net This dynamic equilibrium is a cornerstone of its chemical behavior, influencing its reactivity in various synthetic applications. evitachem.com The ability of the 1,3-dicarbonyl arrangement to stabilize the enol tautomer is a key feature of this class of compounds. researchgate.net

The existence of both keto and enol tautomers of this compound in solution is well-established through spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence for the presence of both forms. evitachem.com

In ¹H NMR spectroscopy, the diketo form is characterized by the presence of a signal for the methylene (B1212753) protons (–CH₂–) situated between the two carbonyl groups. Conversely, the enol form displays a characteristic signal for a hydroxyl proton (–OH) involved in a strong intramolecular hydrogen bond, typically observed at a significant downfield chemical shift. beilstein-journals.org For instance, spectral data for closely related 1,3-dicarbonyl compounds have shown signals corresponding to an enolic hydroxyl group, confirming the presence of this tautomer. beilstein-journals.orgbeilstein-journals.org The enol form also gives rise to a signal for a vinylic proton.

IR spectroscopy further corroborates these findings. The keto form exhibits two distinct carbonyl (C=O) stretching frequencies. The enol form, however, shows a C=O stretch at a lower frequency due to conjugation with the C=C double bond, a broad O-H stretching band for the hydrogen-bonded hydroxyl group, and a C=C stretching band.

Table 1: Spectroscopic Indicators for Keto-Enol Tautomers

| Tautomeric Form | Spectroscopic Technique | Key Observational Evidence |

|---|---|---|

| Keto | ¹H NMR | Signal for α-methylene protons (–CO-CH₂-CO–) |

| IR | Two distinct carbonyl (C=O) stretching bands | |

| Enol | ¹H NMR | Downfield signal for enolic hydroxyl proton (–OH) and a signal for a vinylic proton |

| IR | Lowered frequency C=O stretch, broad O-H stretch, C=C stretch |

Factors Influencing Tautomeric Equilibria

The position of the keto-enol equilibrium is not static and is influenced by several factors, including molecular structure, solvent polarity, temperature, and pH. researchgate.net

Intramolecular Hydrogen Bonding and Conjugation: The enol form of this compound is significantly stabilized by the formation of a six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net Furthermore, the enol tautomer benefits from an extended π-conjugated system involving the p-tolyl ring, the C=C double bond, and the carbonyl group. This extended conjugation provides additional resonance stability, favoring the enol form over the simple keto tautomer. stackexchange.com

Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents are less able to form hydrogen bonds with the keto form, which allows the intramolecular hydrogen bond of the enol form to be more stabilizing, thus shifting the equilibrium toward the enol tautomer. In contrast, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with its carbonyl groups, potentially shifting the equilibrium in its favor. researchgate.net

Substituent Effects: The electronic nature of the p-tolyl group influences the acidity of the α-protons and the stability of the conjugated system. The electron-donating methyl group on the phenyl ring can affect the electron density within the molecule, thereby subtly influencing the tautomeric balance.

Stereochemical Aspects of this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers, leading to various stereochemical considerations. The introduction of a substituent at the C2 position (the methylene carbon between the two carbonyls) creates a chiral center, resulting in a pair of enantiomers.

For example, the reaction of this compound with other reagents can lead to the formation of more complex chiral structures. In the synthesis of pyrazolone (B3327878) derivatives, the C4 position of the resulting pyrazolone ring, which originates from the C2 of the diketone, becomes a quaternary stereocenter if a substituent is introduced. mdpi.com The stereochemistry of these derivatives is critical as it dictates their biological activity and physical properties. The study of dynamic stereochemistry in related chiral dione (B5365651) systems provides insight into the conformational behavior and potential for atropisomerism in more complex derivatives. unibo.it

Chiral Resolution and Enantioselective Synthesis Approaches (if applicable to derivatives)

Given the potential for chirality in its derivatives, methods for chiral resolution and enantioselective synthesis are highly relevant. Asymmetric synthesis aims to directly produce a single enantiomer, which is often more efficient than resolving a racemic mixture.

One documented approach involves the asymmetric Mannich reaction between 1,3-dicarbonyl compounds and pyrazolinone ketimines, catalyzed by a chiral squaramide catalyst. mdpi.com This method has been successfully applied to synthesize enantioenriched pyrazolone derivatives. For instance, a derivative of this compound has been synthesized with good yield and high enantioselectivity using this methodology. mdpi.com

The effectiveness of such an enantioselective reaction is typically evaluated by chiral High-Performance Liquid Chromatography (HPLC), which separates the two enantiomers and allows for the determination of the enantiomeric ratio (er).

Table 2: Enantioselective Synthesis of a Chiral Derivative

| Product Name | Catalyst | Yield | Enantiomeric Ratio (S:R) |

|---|---|---|---|

| tert-Butyl (S)-(4-(2,4-dioxopentan-3-yl)-3-methyl-5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazol-4-yl)carbamate | Chiral Squaramide C4 | 68% | 90:10 |

Data sourced from a study on asymmetric Mannich reactions of related compounds. mdpi.com

Other modern synthetic strategies applicable to the derivatives of 1,3-dicarbonyls include asymmetric allylic alkylations, which can be catalyzed by transition metals or organocatalysts to create chiral centers with high enantioselectivity. whiterose.ac.uknih.gov The development of these methods is crucial for accessing optically pure compounds for various applications, including in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complexation

1-(P-tolyl)pentane-1,3-dione as a Chelating Ligand

This compound primarily exists as a tautomeric mixture of its keto and enol forms. The enolic form is crucial for its function as a chelating ligand. The deprotonation of the enolic hydroxyl group generates a monoanionic ligand, the 1-(p-tolyl)pentane-1,3-dionato anion, which is the species that coordinates to metal centers.

The coordinating power of this compound is rooted in its behavior as a monobasic bidentate ligand. After the loss of a single proton (monobasic) from the enolic form, the resulting anion coordinates to a metal ion through both of its oxygen atoms (bidentate O:O donor). conicet.gov.ar This creates a delocalized six-electron system within the resulting chelate ring, which contributes significantly to the stability of the metal complex. The negative charge is shared between the two oxygen atoms, enhancing the ligand's ability to form strong bonds with metal cations.

Upon coordination to a metal ion, the 1-(p-tolyl)pentane-1,3-dionato ligand forms a highly stable six-membered chelate ring. This ring structure is a hallmark of β-diketonate complexes and is a primary reason for their thermodynamic stability, a phenomenon known as the chelate effect. The geometry of the ligand, with the two donor oxygen atoms separated by a carbon atom, is perfectly pre-organized for the formation of these rings with typical metal-oxygen bond lengths and angles. The planarity of the resulting metallacycle is often influenced by the nature of the metal ion and other ligands present in the coordination sphere.

Synthesis of Metal Complexes with this compound

Metal complexes of this compound are typically synthesized by reacting the β-diketone with a suitable metal salt in a solvent. The choice of solvent and the use of a base to facilitate the deprotonation of the ligand are common considerations in these synthetic procedures.

Transition metals readily form complexes with β-diketones like this compound. For instance, cobalt complexes have been synthesized and utilized in catalytic reactions. The reaction of this compound with a cobalt source can lead to the formation of cobalt(II) or cobalt(III) complexes, depending on the reaction conditions. acs.org Studies on the addition of dicarbonyl compounds to alkynes have utilized cationic cobalt(III) complexes as catalysts, where the β-diketonate, such as the anion of this compound, is part of the coordination sphere. rsc.orgnih.gov

The general synthesis involves the reaction of a metal acetate (B1210297) or halide with the ligand in a solvent like methanol (B129727) or ethanol. For divalent metals like Copper(II), Zinc(II), and Cadmium(II), neutral complexes with the general formula M[CH₃C₆H₄COCHCO(CH₂CH₃)]₂ are formed. These complexes often adopt square planar or tetrahedral geometries, depending on the metal ion's electronic configuration and size.

Table 1: Examples of Transition Metal Complex Syntheses with β-Diketones

| Metal Ion | Typical Precursor | Base | Resulting Complex Formula (General) | Reference Context |

|---|---|---|---|---|

| Cobalt(II)/(III) | Cobalt(II) acetate | None/Air Oxidation | Co(diketonate)₂ or Co(diketonate)₃ | Catalysis, Redox studies acs.org |

| Copper(II) | Copper(II) acetate | Sodium carbonate | Cu(diketonate)₂ | General synthesis |

| Zinc(II) | Zinc(II) chloride | Triethylamine | Zn(diketonate)₂ | General synthesis |

| Cadmium(II) | Cadmium(II) nitrate | Sodium hydroxide | Cd(diketonate)₂ | General synthesis |

Lanthanide and actinide ions, being hard Lewis acids, have a strong affinity for oxygen donor ligands like this compound. The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in the presence of a base. Due to the larger ionic radii of lanthanides, their coordination numbers are typically higher than for transition metals, commonly ranging from 7 to 9.

This often results in the formation of tris- or tetrakis-chelated complexes, such as [Ln(diketonate)₃] or [Ln(diketonate)₄]⁻. To satisfy the high coordination numbers, additional solvent molecules (like water or ethanol) or other ancillary ligands (like 1,10-phenanthroline (B135089) or 2,2'-bipyridine) are often incorporated into the coordination sphere, forming ternary complexes like [Ln(diketonate)₃(ancillary ligand)]. researchgate.netresearchgate.netacs.org These complexes are of significant interest due to their potential applications in luminescence and materials science. researchgate.netacs.org The principles of their synthesis and coordination are directly applicable to this compound.

Structural and Electronic Characterization of Metal Complexes

The properties of metal complexes containing the 1-(p-tolyl)pentane-1,3-dionato ligand are investigated using a variety of spectroscopic and crystallographic techniques.

Infrared (IR) spectroscopy is a key tool for confirming coordination. Upon complexation, the characteristic C=O and C=C stretching vibrations of the free ligand are replaced by new bands in the 1500-1600 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively, which are indicative of the delocalized π-system in the chelate ring. The disappearance of the broad enolic O-H stretch also confirms deprotonation and coordination. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of diamagnetic complexes in solution. For paramagnetic complexes, NMR can still yield valuable structural insights, though the signals may be significantly shifted and broadened. For example, in various organometallic complexes, ³¹P NMR spectroscopy is used to probe the electronic environment of phosphorus-containing ligands, and similar principles apply to the nuclei of the β-diketonate ligand. academie-sciences.fr

Electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex. Intense bands in the UV region are typically assigned to π→π* transitions within the ligand, while weaker d-d transitions (for transition metals) or f-f transitions (for lanthanides) may be observed in the visible or near-infrared regions. acs.org

Table 2: Spectroscopic and Structural Data for a Representative Europium(III) β-Diketone Complex

| Parameter | Data | Method | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction | acs.org |

| Space Group | P2₁/n | Single-Crystal X-ray Diffraction | acs.org |

| Coordination Number | 8 | Single-Crystal X-ray Diffraction | acs.org |

| Coordination Geometry | Square Antiprism | Single-Crystal X-ray Diffraction | acs.org |

| Luminescence | Metal-centered emission | Fluorescence Spectroscopy | researchgate.netacs.org |

| Quantum Yield | Can be high, dependent on ancillary ligands | Luminescence Spectroscopy | acs.org |

Note: This table is based on data for analogous fluorinated β-diketonate complexes of europium, which serve as a model for the expected properties of complexes with this compound.

X-ray Crystallographic Investigation of Complex Geometries

The geometry of metal complexes containing 1-(p-tolyl)pentane-1,3-dionate is dictated by the coordination number and electronic configuration of the central metal ion. For first-row transition metals, common geometries include octahedral and square planar.

Octahedral Complexes: Metal ions such as Cr(III), Fe(III), and Co(III) typically form tris-chelate complexes with the formula [M(C₁₂H₁₃O₂)₃]. In these complexes, the three bidentate ligands arrange around the metal center to create an octahedral geometry.

Square Planar Complexes: Metal ions like Cu(II) and Ni(II) can form bis-chelate complexes with the formula [M(C₁₂H₁₃O₂)₂]. These often adopt a square planar geometry.

The p-tolyl group is not anticipated to be sterically bulky enough to prevent the formation of these common geometries. X-ray diffraction studies on analogous β-diketonate complexes reveal characteristic bond lengths and angles within the chelate ring, which are expected to be similar for 1-(p-tolyl)pentane-1,3-dionate complexes.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Octahedral Metal Complex, [M(1-(p-tolyl)pentane-1,3-dionate)₃]

| Parameter | Typical Value Range | Description |

| M-O Bond Length | 1.90 - 2.10 Å | The distance between the central metal (M) and a coordinating oxygen atom. |

| O-M-O Bite Angle | 85° - 95° | The angle formed by the two coordinating oxygen atoms and the metal center within a single chelate ring. |

| C-O Bond Length | 1.25 - 1.30 Å | The bond length of the carbon-oxygen bonds in the chelate ring, intermediate between a single and double bond due to electron delocalization. |

| C-C Bond Length | 1.38 - 1.42 Å | The bond length of the carbon-carbon bonds within the diketonate backbone of the chelate ring, also indicative of delocalization. |

Spectroscopic Signatures of Metal-Ligand Interactions (IR, UV-Vis, NMR, Mass)

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand would show strong absorption bands for the C=O groups, typically in the range of 1680-1720 cm⁻¹. Upon deprotonation and coordination to a metal ion, these bands are replaced by new, strong absorptions at lower frequencies (typically 1500-1600 cm⁻¹ and 1350-1450 cm⁻¹). These bands are attributed to the coupled C=C and C=O stretching vibrations within the delocalized π-system of the chelate ring. The appearance of new bands at lower wavenumbers (400-600 cm⁻¹) can be assigned to M-O stretching vibrations, providing direct evidence of coordination.

Interactive Table: Expected IR Absorption Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Functional Group | Free Ligand (Expected) | Metal Complex (Expected) |

| C=O Stretch | ~1700, ~1680 | N/A (Disappears) |

| C=C / C=O Coupled Stretch | N/A | ~1580, ~1400 |

| M-O Stretch | N/A | ~450 |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of 1-(p-tolyl)pentane-1,3-dionate complexes are expected to display intense absorption bands in the UV region (250-350 nm). These are typically assigned to π→π* intraligand transitions within the conjugated system of the chelate ring. For transition metal complexes, weaker d-d transitions or ligand-to-metal charge transfer (LMCT) bands may appear in the visible region, which are responsible for their color.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or La(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure. The proton NMR spectrum would show signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and pentane (B18724) chain, and the methine proton of the chelate ring. Upon coordination, the chemical shifts of these protons, particularly the methine proton, would change compared to the free ligand. For paramagnetic complexes, NMR signals are typically broadened and significantly shifted, making detailed analysis more challenging but providing information about the magnetic environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex, confirming its composition. Fragmentation patterns often show the sequential loss of the organic ligands, which can further support the proposed structure.

Magnetic Moment Measurements and Electronic Configuration Determination

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of paramagnetic transition metal complexes. The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility and is directly related to the number of unpaired electrons (n) in the metal's d-orbitals. The spin-only formula, μ_s.o. = √[n(n+2)], provides a good approximation for many first-row transition metal complexes. By comparing the experimental magnetic moment to the theoretical spin-only values, the electronic configuration (high-spin or low-spin) of the metal ion can be determined.

Interactive Table: Theoretical Spin-Only Magnetic Moments (μ_s.o.) for Various d-Electron Configurations

| Metal Ion Example | d-Electron Count | Unpaired Electrons (n) | High-Spin μ_s.o. (B.M.) | Low-Spin μ_s.o. (B.M.) |

| Cr³⁺ | d³ | 3 | 3.87 | N/A |

| Mn³⁺ | d⁴ | 4 | 4.90 | 2.83 |

| Fe³⁺ | d⁵ | 5 | 5.92 | 1.73 |

| Co²⁺ | d⁷ | 3 | 3.87 | 1.73 |

| Ni²⁺ | d⁸ | 2 | 2.83 | N/A |

| Cu²⁺ | d⁹ | 1 | 1.73 | N/A |

Note: B.M. = Bohr Magnetons.

Steric and Electronic Influences of the P-tolyl Substituent on Coordination

The p-tolyl group on the 1-(p-tolyl)pentane-1,3-dionate ligand exerts both steric and electronic effects that can influence the properties of its metal complexes.

Electronic Influence: The methyl group in the para position of the phenyl ring is weakly electron-donating through an inductive effect (+I). This increases the electron density on the diketonate backbone, making the ligand a slightly stronger σ-donor compared to the unsubstituted benzoylacetonate ligand. This enhanced donor strength can lead to more stable metal-ligand bonds and can also affect the redox properties of the complex.

Redox Behavior of 1-(P-tolyl)pentane-1,3-dionate Metal Complexes

The redox behavior of metal β-diketonate complexes, typically studied using techniques like cyclic voltammetry, can involve electron transfer processes that are either centered on the metal or on the ligand.

Metal-Centered Redox: Many complexes exhibit reversible or quasi-reversible redox couples corresponding to the oxidation or reduction of the central metal ion (e.g., Fe(III)/Fe(II) or Cu(II)/Cu(I)). The potential at which this occurs is sensitive to the nature of the ligand.

Ligand-Centered Redox: The β-diketonate ligand itself can also be oxidized or reduced, though these processes are often irreversible.

The electron-donating nature of the p-tolyl substituent in 1-(p-tolyl)pentane-1,3-dionate is expected to make the metal center more electron-rich. Consequently, metal-centered oxidations should occur at lower (less positive) potentials compared to analogous complexes bearing electron-withdrawing groups on the ligand. This is because the ligand helps to stabilize the resulting higher oxidation state of the metal.

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Mechanisms of β-Diketones

The characteristic reactivity of β-dicarbonyl compounds like 1-(P-tolyl)pentane-1,3-dione is largely dictated by the presence of acidic α-hydrogens located on the carbon between the two carbonyl groups. This acidity leads to the formation of a stable enolate anion, which is a key intermediate in many reactions. Furthermore, β-diketones exist as a dynamic equilibrium of keto and enol tautomers. nih.gov This keto-enol tautomerism is crucial, as the enol form provides a nucleophilic C=C double bond and a hydroxyl group, while the keto form contains two electrophilic carbonyl carbons. nih.gov

The carbonyl groups within the β-diketone structure are susceptible to nucleophilic attack. In this compound, the two carbonyl carbons exhibit different levels of electrophilicity due to the electronic influence of the adjacent p-tolyl and methyl groups. The p-tolyl group, being weakly electron-donating, may slightly reduce the electrophilicity of the adjacent carbonyl carbon compared to the carbonyl carbon next to the methyl group.

Nucleophilic addition is a foundational reaction type for carbonyl compounds. While simple additions (e.g., formation of hydrates or cyanohydrins) are possible, they are often reversible. More significant are nucleophilic addition-elimination reactions, which form the basis of condensation chemistry. In some complex reactions, external nucleophiles such as phosphines can initiate conjugate 1,3-addition reactions with activated systems, although this is more common with oligoynoates than simple β-diketones. nycu.edu.tw The general reactivity of the carbonyl centers in this compound allows it to act as an electrophile in the presence of strong nucleophiles.

Condensation reactions are a hallmark of β-dicarbonyl compounds, driven by the acidity of the central methylene (B1212753) protons. The formation of a stabilized enolate through deprotonation makes these compounds excellent nucleophiles for reactions with various electrophiles, particularly aldehydes and ketones.

A prominent example is the Knoevenagel condensation, where the β-diketone reacts with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or an amine salt) to form an α,β-unsaturated dicarbonyl compound. mdpi.comencyclopedia.pub For this compound, reaction with an aldehyde (R-CHO) would proceed via the nucleophilic attack of its enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield a new carbon-carbon double bond. Self-condensation reactions, where one molecule's enolate attacks another molecule's carbonyl group, can also occur under specific conditions, leading to more complex structures. mdpi.comencyclopedia.pub

Compounds containing a 1,3-dicarbonyl moiety have been investigated for their antioxidant and antiradical properties. nih.gov The ability to scavenge free radicals is often attributed to the enol tautomer. The hydroxyl proton of the enol can be donated to a free radical, and the resulting radical is stabilized by delocalization across the π-system of the β-dicarbonyl fragment.

The efficiency of radical scavenging depends on the stability of the resulting radical and the bond dissociation energy of the enolic O-H bond. While specific studies on the radical scavenging properties of this compound are not widely reported, its structural features suggest it could participate in such reactions. The presence of the aromatic p-tolyl group could further contribute to the stabilization of any resulting radical species through resonance.

Transformation into Heterocyclic Compounds

The 1,3-dielectrophilic nature of β-diketones makes them exceptionally useful precursors for the synthesis of five- and six-membered heterocyclic rings. By reacting with binucleophilic reagents, complex ring systems can be constructed in a single step through cyclocondensation reactions.

The synthesis of pyrazoles via the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is one of the most fundamental and widely used methods in heterocyclic chemistry. nih.govnih.gov This reaction, known as the Knorr pyrazole (B372694) synthesis, involves a cyclocondensation mechanism.

When an unsymmetrical β-diketone like this compound is treated with hydrazine (NH₂NH₂), the reaction can theoretically yield two different regioisomeric pyrazoles. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. nih.gov The reaction with substituted hydrazines (e.g., phenylhydrazine) similarly leads to N-substituted pyrazoles. slideshare.net The regioselectivity of the reaction is influenced by the reaction conditions and the electronic and steric differences between the two carbonyl groups of the diketone. nih.gov

| Reactant | Potential Product 1 (Regioisomer A) | Potential Product 2 (Regioisomer B) | Reaction Type |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | 3-Methyl-5-(p-tolyl)-1H-pyrazole | 5-Methyl-3-(p-tolyl)-1H-pyrazole | Cyclocondensation |

| Phenylhydrazine (C₆H₅NHNH₂) | 3-Methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole | 5-Methyl-1-phenyl-3-(p-tolyl)-1H-pyrazole | Cyclocondensation |

The synthesis of thiazole (B1198619) rings often involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole synthesis). organic-chemistry.org Directly converting a β-diketone like this compound into a thiazol-2(3H)-one is less common and may require a multi-step approach or a specialized one-pot procedure.

One plausible synthetic route involves the initial transformation of the β-diketone. For instance, the central methylene group can be halogenated to create an α-halo-β-diketone intermediate. This intermediate could then potentially react with a thiocarbamate or a related sulfur-containing nucleophile to form the thiazolone ring.

Alternatively, modern one-pot methodologies have been developed for the synthesis of thiazole derivatives from active methylene ketones. researchgate.net A relevant procedure involves the bromination of the active methylene group, followed by reaction with potassium thiocyanate (B1210189) to form a thiocyanate intermediate. This intermediate can then undergo cyclocondensation with a primary amine. researchgate.net Applying this strategy to this compound would be expected to yield thiazol-2(3H)-imine derivatives, which are structurally related to the target thiazol-2(3H)-ones.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product Class |

|---|---|---|---|---|

| This compound | 1. N-Bromosuccinimide (NBS) 2. Potassium Thiocyanate (KSCN) | 2-Thiocyanato-1-(p-tolyl)pentane-1,3-dione | Primary Amine (R-NH₂) | Thiazol-2(3H)-imine derivative |

Cyclocondensation Reactions

The presence of two electrophilic carbonyl carbons separated by an acidic methylene group makes this compound an ideal substrate for cyclocondensation reactions with binucleophilic reagents. These reactions provide a direct route to a variety of heterocyclic systems, most notably pyrazoles and pyrimidines.

The reaction with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a cornerstone transformation for 1,3-dicarbonyl compounds. mdpi.com The reaction of this compound with a substituted or unsubstituted hydrazine proceeds via initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. A significant challenge in the reaction with unsymmetrical β-diketones like this compound is controlling the regioselectivity. The nucleophilic attack can occur at either the C1 carbonyl (adjacent to the p-tolyl group) or the C3 carbonyl (adjacent to the ethyl group), potentially leading to two constitutional isomers.

Research has shown that the regioselectivity of this condensation is highly dependent on the reaction conditions, particularly the solvent and the nature of the substituents on both the diketone and the hydrazine. mdpi.com For instance, studies on the condensation of various 1-aryl-1,3-diketones with arylhydrazines have demonstrated that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) at room temperature significantly favors the formation of one regioisomer over the other. organic-chemistry.org This high degree of regiocontrol is crucial for the targeted synthesis of specific pyrazole derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. organic-chemistry.org The general outcome favors the nucleophilic attack of the more basic nitrogen of the arylhydrazine at the more electrophilic carbonyl of the diketone.

| 1-Aryl-1,3-dione (Aryl group) | Arylhydrazine (Aryl group) | Solvent | Major Regioisomer Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| p-Tolyl | Phenyl | DMAc | 5-Ethyl-1-phenyl-3-(p-tolyl)-1H-pyrazole | 95 | >99:1 |

| Phenyl | p-Tolyl | DMAc | 5-Ethyl-3-phenyl-1-(p-tolyl)-1H-pyrazole | 92 | >99:1 |

| p-Chlorophenyl | Phenyl | DMAc | 3-(p-Chlorophenyl)-5-ethyl-1-phenyl-1H-pyrazole | 88 | >99:1 |

| p-Tolyl | p-Nitrophenyl | DMAc | 5-Ethyl-1-(4-nitrophenyl)-3-(p-tolyl)-1H-pyrazole | 75 | >99:1 |

Similarly, this compound can react with other binucleophiles such as amidines or urea (B33335) in the Pinner pyrimidine (B1678525) synthesis. This reaction involves the condensation of the diketone with the N-C-N fragment of the amidine to form a six-membered dihydropyrimidine (B8664642) ring, which subsequently aromatizes upon dehydration.

Carbon-Carbon Bond Forming Reactions Involving this compound

The acidic α-methylene protons of this compound allow for the facile generation of a stabilized enolate nucleophile. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including cascade sequences that rapidly build molecular complexity.

Aldol and Michael Addition Cascade Reactions

The enolate derived from this compound is a soft nucleophile, making it particularly well-suited for conjugate addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Michael addition. This reaction results in the formation of a 1,5-dicarbonyl adduct, which is a versatile synthetic intermediate itself.

A pertinent example involves the reaction of a β-diketone with a nitroalkene. In a study, acetylacetone (B45752), a close structural analog of this compound, was shown to undergo a Michael addition to (E)-1-methyl-4-(2-nitrovinyl)benzene in the presence of a piperidine catalyst. dergipark.org.tr This reaction forms the Michael adduct, 3-(2-nitro-1-(p-tolyl)ethyl)pentane-2,4-dione. dergipark.org.tr This adduct can then participate in a subsequent cascade reaction. For instance, treatment of the adduct with hydrazine hydrate (B1144303) leads to a cyclocondensation-elimination sequence, yielding a highly substituted pyrazole. dergipark.org.tr This tandem Michael addition-cyclization strategy provides an efficient pathway to complex heterocyclic structures from simple precursors.

The enolate of this compound can also participate in Aldol reactions, attacking the carbonyl group of an aldehyde or ketone. Intramolecular Aldol reactions following an initial Michael addition can lead to ring-forming cascades, such as the Robinson annulation, although specific examples commencing with this compound are not widely documented. The general principle involves the initial formation of a 1,5-dicarbonyl system via Michael addition, which then undergoes an intramolecular Aldol condensation to construct a six-membered ring.

Electrochemical Radical Reactions

Electrochemical methods offer an alternative approach to generating reactive species from organic molecules. The reduction of β-diketones at a cathode can generate radical anions. mdpi.com While specific electrochemical studies on this compound are not extensively reported in the literature, the general behavior of aryl ketones and dicarbonyl compounds suggests potential reactive pathways.

Upon one-electron reduction, this compound would form a radical anion intermediate. Such species are highly reactive and could undergo several transformations. Possible reaction pathways include:

Dimerization: Two radical anions could couple to form a new carbon-carbon bond, leading to dimeric structures.

Intramolecular Cyclization: If an appropriate radical acceptor is present elsewhere in the molecule, an intramolecular reaction could occur.

Further Reduction: The radical anion could accept a second electron to form a dianion, which could then act as a strong nucleophile or base.

The generation of aryl radicals via electrochemical means is a well-established field. rsc.org The p-tolyl group within the molecule could also potentially participate in radical-based transformations under specific electrochemical conditions. These methods represent a promising area for future investigation into the reactivity of this compound.

Reactivity as Synthetic Intermediates in Organic Synthesis

Beyond its direct conversion into simple heterocycles, this compound and its structural analogs serve as valuable intermediates in the synthesis of more complex molecular targets. The dicarbonyl motif is a versatile handle for constructing larger frameworks and introducing specific functionalities.

For example, the synthetic utility of p-tolyl-substituted diones is demonstrated in the synthesis of 2,4,6-tri-p-tolyl-pyridine. This synthesis utilizes a related 1,5-dione, 1,3,5-tri-p-tolyl-pentane-1,5-dione, which is prepared via the Michael addition of 4-methylacetophenone to 1,3-di-p-tolyl-propenone. nih.govresearchgate.net This 1,5-dione intermediate is then cyclized with ammonia (B1221849) to form the target pyridine (B92270) ring. nih.govresearchgate.net This showcases how the p-tolyl ketone fragment can be incorporated into larger, conjugated systems.

Furthermore, these dione (B5365651) intermediates can be readily transformed into other useful structures. The reduction of 1,3,5-tri-p-tolyl-pentane-1,5-dione with sodium borohydride (B1222165) yields the corresponding 1,5-diol. nih.gov Such diols are themselves valuable precursors for other oxygen-containing heterocycles, like tetrahydropyrans.

The broader class of β-diketones are recognized as important building blocks in materials science for the synthesis of liquid crystals and in medicinal chemistry, where the diketone moiety can act as a bioisostere for other functional groups, such as carboxylic acids. unirioja.esresearchgate.net The chemical tractability of this compound makes it a valuable intermediate for accessing a wide range of functional molecules.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, and studies on related β-diketones provide a framework for understanding 1-(p-tolyl)pentane-1,3-dione.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the most stable arrangement of the p-tolyl group relative to the pentane-1,3-dione chain.

Prediction of Electronic Structure and Spectroscopic Properties (NMR, IR, UV-Vis)

DFT methods are highly effective in predicting spectroscopic properties that can be compared with experimental data for structural verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard application of DFT. For compounds like 1-(n-pyridinyl)butane-1,3-diones, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to accurately predict ¹H and ¹³C NMR chemical shifts. ruc.dknih.gov A similar approach for this compound would involve calculating the magnetic shielding tensors to predict the chemical shifts, which would be expected to correlate well with experimental values.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For related dicarbonyl compounds, the characteristic C=O stretching frequencies are of particular interest. For this compound, DFT would predict strong absorption bands corresponding to the carbonyl groups, and the exact frequencies would be influenced by the electronic effects of the p-tolyl group and the potential for intramolecular hydrogen bonding in the enol form.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculations would reveal the HOMO-LUMO gap, which provides information about the electronic reactivity and the wavelengths of maximum absorption (λmax).

A hypothetical data table for predicted spectroscopic data, based on typical results for similar compounds, is presented below.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Aromatic protons (p-tolyl): ~7.0-8.0, Methyl protons (tolyl): ~2.4, Methylene (B1212753) protons: ~3.5-4.0, Methyl protons (pentane): ~1.1 |

| ¹³C NMR (ppm) | Carbonyl carbons: ~190-205, Aromatic carbons: ~125-145, Methyl carbon (tolyl): ~21, Aliphatic carbons: ~30-60 |

| IR (cm⁻¹) | C=O stretch: ~1680-1720, C=C stretch (enol): ~1600-1650, O-H stretch (enol): ~2500-3200 (broad) |

| UV-Vis (nm) | λmax: ~250-350 |

This table is illustrative and not based on reported experimental or computational data for this compound.

Analysis of Tautomeric Preferences and Energy Differences

A significant feature of β-diketones is their ability to exist in keto-enol tautomeric forms. evitachem.com DFT calculations are instrumental in determining the relative stabilities of these tautomers.

For this compound, two primary enol forms and the diketo form would be considered. The calculations would involve optimizing the geometry of each tautomer and calculating their relative energies. Studies on similar systems, such as 1-(n-pyridinyl)butane-1,3-diones, have shown that the relative energies can be accurately predicted using methods like B3LYP/6-311++G(d,p). ruc.dknih.gov The stability of the enol form is largely attributed to the formation of a strong intramolecular hydrogen bond. The electronic nature of the p-tolyl group would also influence the tautomeric equilibrium.

Below is a hypothetical representation of the relative energies of the tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) |

| Diketo | 0.0 (Reference) |

| Enol 1 | Lower than Diketo |

| Enol 2 | Lower than Diketo |

This table is illustrative. The actual energy differences would require specific DFT calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure for this compound is not available in the searched literature, analysis of related compounds provides insight into the types of interactions that would be expected.

For a urea (B33335) derivative containing a p-tolyl group, Hirshfeld surface analysis revealed the contributions of various intermolecular contacts. researchgate.netiucr.org The analysis showed significant contributions from H···H, H···O/O···H, and H···Cl/Cl···H contacts. For this compound, one would expect prominent H···H, C···H/H···C, and O···H/H···O interactions. The p-tolyl group could also participate in π-π stacking interactions.

A hypothetical breakdown of intermolecular contacts for this compound based on data from similar molecules is presented below.

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-20% |

| C···C (π-π stacking) | ~5-10% |

This table is illustrative and based on findings for structurally related compounds.

Interaction Energy Calculations and Non-Covalent Bonding Analysis

To further quantify the strength of intermolecular interactions, interaction energy calculations are often performed. These calculations, typically using DFT, can dissect the total interaction energy into components such as electrostatic, dispersion, and exchange-repulsion energies. This provides a deeper understanding of the forces governing the crystal packing. For β-diketone derivatives, these calculations have been used to understand the nature of hydrogen bonds and other weak interactions. semanticscholar.org

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. While no MD simulations for this compound have been found, this technique could be applied to study its conformational dynamics in different solvents or its interaction with other molecules. For instance, MD simulations have been used to investigate the binding of β-diketone derivatives to biological targets like COX-2 enzymes. semanticscholar.org

Evaluation of Metrical Charges and Oxidation States in Coordination Compounds

The determination of charge distribution and the assignment of oxidation states in metal complexes are fundamental to understanding their electronic structure, reactivity, and catalytic potential. For coordination compounds of β-diketones like this compound, computational methods, primarily Density Functional Theory (DFT), are the principal tools for these investigations.

Theoretical Framework

The evaluation of metrical charges and oxidation states relies on analyzing the electron density distribution between the metal center and the coordinating ligands. In a typical coordination compound of this compound, the ligand would act as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms after deprotonation of the central methylene group. However, the actual charge on the metal and ligand atoms is not purely ionic but is distributed based on the electronegativity of the atoms and the nature of the chemical bonds.

Computational approaches provide a quantitative measure of this distribution. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are employed to partition the calculated electron density and assign partial charges to each atom in the complex.

Research Findings from Analogous Systems

Studies on coordination complexes of similar ligands, such as pentane-2,4-dione, provide a clear framework for how such an analysis would be conducted for this compound complexes. For instance, in studies of cobalt complexes with a pentane-2,4-dione derivative, DFT calculations were used to determine the metrical charge of the ligand. acs.org This analysis revealed a charge of -1 for the ligand, which in turn allowed for the unambiguous assignment of the oxidation state of the cobalt center as +2 or +3 in different complexes. acs.org These assignments were further corroborated by analyzing localized orbitals, which indicated the d-electron configuration of the metal ion (e.g., d6 or d7). acs.org

The general approach involves:

Geometry Optimization: The three-dimensional structure of the metal complex is optimized to find its lowest energy conformation using a selected DFT functional and basis set.

Charge Calculation: Using the optimized geometry, various population analysis schemes are applied to calculate the partial atomic charges. NBO analysis is often favored as it provides a more chemically intuitive picture of bonding and charge distribution compared to the more basis-set-dependent Mulliken scheme.

The table below illustrates the type of data that would be generated from a hypothetical NBO analysis on a generic metal complex of this compound, denoted as [M(p-tolyl-pda)n].

| Atom/Fragment | Calculated Natural Charge (e) | Implied Oxidation State |

| Metal Center (M) | +1.2 to +1.8 | M(II) |

| Coordinated Oxygen 1 | -0.7 to -0.9 | - |

| Coordinated Oxygen 2 | -0.7 to -0.9 | - |

| Ligand Backbone (C5H5) | +0.1 to +0.3 | - |

| p-Tolyl Group | -0.1 to -0.2 | - |

| Total Ligand Charge | -0.8 to -1.1 | -1 |

| This table is illustrative and does not represent experimental data for a specific complex of this compound. |

Furthermore, computational studies on Schiff base metal complexes have demonstrated the power of DFT in conjunction with spectroelectrochemistry to probe the locus of redox changes—that is, whether an oxidation or reduction is metal-centered or ligand-centered. acs.org This is particularly relevant for complexes with non-innocent ligands, where the ligand itself can be redox-active. acs.org For a complex of this compound, such an analysis would clarify if electrochemical processes involve the metal's d-orbitals or the π-system of the ligand.

Advanced Applications in Material Science and Catalysis

Application as NMR Shift Reagents

Complexes of 1-(P-tolyl)pentane-1,3-dione with paramagnetic lanthanide ions, such as Europium (Eu) and Praseodymium (Pr), are explored for their use as Nuclear Magnetic Resonance (NMR) shift reagents. The primary function of these reagents is to reduce spectral complexity and resolve overlapping signals in the ¹H NMR spectra of organic molecules. libretexts.org

When a lanthanide complex of a β-diketone is added to a sample containing a molecule with a Lewis basic site (e.g., hydroxyl, carbonyl, or amino groups), it forms a weak, reversible adduct. libretexts.org The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the substrate's protons. libretexts.orgmdpi.com The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion, causing protons closer to the binding site to shift more dramatically. This effect spreads out the signals, making the spectrum easier to interpret and aiding in the detailed structural elucidation of complex molecules. libretexts.orgmdpi.com While this technique has become less common with the advent of high-field NMR instruments, it remains a valuable tool for specific analytical challenges, including the determination of enantiomeric purity when using chiral shift reagents. libretexts.org

| Feature of Lanthanide Shift Reagents | Description |

| Mechanism of Action | Reversible binding of a paramagnetic lanthanide complex to a Lewis basic site on a substrate molecule. libretexts.org |

| Effect on NMR Spectrum | Induces large chemical shifts, resolving overlapping proton signals and simplifying complex spectra. mdpi.com |

| Key Components | A β-diketone ligand (e.g., this compound) and a paramagnetic lanthanide ion (e.g., Eu³⁺, Pr³⁺). mdpi.com |

| Primary Application | Structural elucidation of organic molecules and determination of stereochemistry. mdpi.com |

Use as Extractants in Solvent-Solvent Extraction Processes

In the field of hydrometallurgy and separation science, this compound serves as a chelating extractant in solvent-solvent extraction processes. This technique is crucial for the separation and purification of metal ions, particularly lanthanides and actinides, from aqueous solutions.